molecular formula C16H17N3O3 B12099095 n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

Cat. No.: B12099095
M. Wt: 299.32 g/mol
InChI Key: IWOSKAIAUUOLCX-UHFFFAOYSA-N
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Description

3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with a dimethylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide typically involves the following steps:

    Amidation: The formation of the amide bond, typically achieved by reacting the nitroaniline derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-nitrophenyl)benzamide: Lacks the dimethylamino group.

    3-(diMethylaMino)-N-phenylbenzamide: Lacks the nitro group.

    N-(4-Methylphenyl)-3-(diMethylaMino)benzamide: Lacks the nitro group on the phenyl ring.

Uniqueness

3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide is unique due to the presence of both the dimethylamino and nitro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20)

InChI Key

IWOSKAIAUUOLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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